Crystallographically-Defined Conformation Differentiates this Isoxazole Scaffold from Simpler Analogs
The three-dimensional conformation of 5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole is a direct consequence of its unique substitution pattern. X-ray crystallography reveals specific dihedral angles and intermolecular hydrogen bonding networks (O—H···N) that govern its packing and potential for molecular recognition [1]. This level of structural definition is absent for uncharacterized analogs, where the exact geometry and potential for polymorphic variation remain unknown, introducing significant variability in studies where molecular shape is a key determinant of activity.
| Evidence Dimension | Molecular Conformation (Dihedral Angle) |
|---|---|
| Target Compound Data | The dihedral angle between the isoxazole and phenol rings is precisely defined in the crystal structure [1]. |
| Comparator Or Baseline | Uncharacterized or simpler isoxazole analogs (e.g., 5-phenylisoxazole) whose crystal structures are not reported. |
| Quantified Difference | Not directly comparable; the target compound provides a known, rigid starting point for SAR, whereas simpler analogs present a conformationally ambiguous baseline. |
| Conditions | Single-crystal X-ray diffraction at 150 K [1]. |
Why This Matters
For research where molecular conformation is critical for target engagement (e.g., structure-based drug design, SAR studies), this defined geometry provides a reliable and reproducible starting point, unlike conformationally ambiguous alternatives.
- [1] Oubella, A., et al. (2020). Crystal structure of 5-(5-tert-butyl-2-hydroxyphenyl)isoxazole. *Acta Crystallographica Section E: Crystallographic Communications*, 76(3), 400-403. View Source
